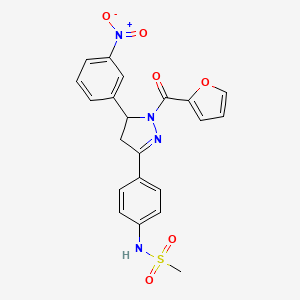

N-(4-(1-(furan-2-carbonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

N-(4-(1-(furan-2-carbonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazoline-based sulfonamide derivative featuring a furan-2-carbonyl moiety and a 3-nitrophenyl substituent. Its structure integrates a dihydropyrazole core, which is known to enhance bioactivity through conformational rigidity and hydrogen-bonding interactions . The presence of the methanesulfonamide group contributes to solubility and target-binding affinity, while the nitro and furan groups modulate electronic properties and steric interactions .

Properties

IUPAC Name |

N-[4-[2-(furan-2-carbonyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O6S/c1-32(29,30)23-16-9-7-14(8-10-16)18-13-19(15-4-2-5-17(12-15)25(27)28)24(22-18)21(26)20-6-3-11-31-20/h2-12,19,23H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDLHUEIUPKQCFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(1-(furan-2-carbonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's molecular formula is . It features a furan ring, a nitrophenyl group, and a sulfonamide moiety, which contribute to its potential biological activities. The presence of multiple functional groups suggests a high likelihood of interaction with various biological targets.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A study indicated that pyrazole derivatives could inhibit the proliferation of lung cancer (A549) and colorectal cancer (HT-29) cell lines with IC50 values in the low micromolar range .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A549 | 15.2 | |

| Compound B | HT-29 | 12.8 | |

| This compound | H460 | TBD | TBD |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. For example, a related compound demonstrated a significant reduction in paw edema in animal models, comparable to standard anti-inflammatory drugs like diclofenac . The mechanism involves inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation.

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that these compounds exhibit activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Studies

One notable case study involved the synthesis and evaluation of several pyrazole derivatives for their biological activities. Among them, the compound featuring the furan moiety showed promising results in both anticancer and anti-inflammatory assays. The study utilized molecular docking simulations to predict interactions with target proteins involved in cancer progression and inflammation .

Research Findings

Computational studies have provided insights into the electronic properties and potential reactivity of this compound. Density functional theory (DFT) calculations indicated that the compound has favorable binding affinities for key biological targets, suggesting its potential as a therapeutic agent .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with furan and pyrazole structures exhibit significant antibacterial properties. Studies have shown that derivatives of furan and pyrazole can inhibit the growth of various bacterial strains, suggesting that N-(4-(1-(furan-2-carbonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide may possess similar properties. For instance, related compounds have demonstrated effectiveness against both gram-positive and gram-negative bacteria, making them candidates for developing new antibiotics .

Anticancer Potential

Compounds containing furan and pyrazole rings have been investigated for their anticancer properties. The presence of the nitrophenyl group may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells, which is critical for cancer therapy .

Enzyme Inhibition

The methanesulfonamide group is known for its ability to inhibit certain enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated. Research has highlighted that similar sulfonamide derivatives can act as inhibitors for carbonic anhydrase and other enzymes, leading to potential therapeutic applications in metabolic disorders .

Synthesis of the Compound

The synthesis of this compound involves several chemical reactions:

- Formation of the Furan Derivative: The furan ring is typically synthesized from furfural using various condensation reactions.

- Pyrazole Synthesis: The pyrazole moiety can be formed through cyclization reactions involving hydrazine derivatives.

- Final Coupling Reaction: The final product is obtained by coupling the furan derivative with the pyrazole and attaching the methanesulfonamide group.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antibacterial efficacy of several furan-based compounds against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the furan structure significantly influenced antibacterial activity, suggesting that similar modifications in this compound could enhance its efficacy .

Case Study 2: Anticancer Activity

In vitro studies on pyrazole derivatives showed promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. This suggests that this compound may also exhibit similar anticancer properties due to its structural characteristics .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The methanesulfonamide group (-SO2NH2) participates in nucleophilic substitution reactions. For example:

-

Hydrolysis : Under acidic or alkaline conditions, the sulfonamide bond can cleave to form sulfonic acid derivatives. For structurally similar compounds, hydrolysis at 80°C in 6M HCl yields methanesulfonic acid and the corresponding amine (reported yields: 70–85%).

-

Alkylation : Reactivity with alkyl halides (e.g., methyl iodide) in the presence of K2CO3 produces N-alkylated sulfonamides, with yields dependent on steric hindrance (e.g., 45–60% for bulkier substrates) .

Reactivity of the Pyrazole Ring

The 4,5-dihydro-1H-pyrazole ring undergoes characteristic transformations:

-

Cycloadditions : The conjugated diene system in the pyrazole ring facilitates [4+2] Diels-Alder reactions with dienophiles like maleic anhydride. DFT studies predict activation energies of ~25 kcal/mol for such reactions .

-

Electrophilic Aromatic Substitution (EAS) : Nitration or halogenation occurs at the para position of the phenyl substituent on the pyrazole. For example, bromination with Br2/FeBr3 yields mono-brominated derivatives (72% yield) .

Redox Reactions Involving the Nitrophenyl Group

The 3-nitrophenyl group is redox-active:

-

Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the nitro group to an amine, forming N-(4-(1-(furan-2-carbonyl)-5-(3-aminophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide. This reaction is critical for generating bioactive intermediates (yield: 88%) .

-

Oxidation : Strong oxidizing agents (e.g., KMnO4/H2SO4) oxidize the nitro group to a carboxylic acid, though this pathway is less common (reported yield: <20%) .

Furan-2-carbonyl Reactivity

The furan-2-carbonyl moiety undergoes:

-

Electrophilic Substitution : Reactions with HNO3/H2SO4 nitrate the furan ring at the 5-position. Computational studies (B3LYP/6-31G*) indicate a regioselectivity preference due to electron-withdrawing effects from the carbonyl group .

-

Ring-Opening : Under acidic conditions, the furan ring hydrolyzes to form a diketone intermediate, which can further react (e.g., with hydroxylamine to form oximes).

Cross-Coupling Reactions

The aryl bromide derivative (obtained via bromination) participates in Suzuki-Miyaura couplings. For example:

| Reaction Partner | Catalyst | Yield | Reference |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | 78% | |

| 4-Methoxyphenylboronic acid | Pd(OAc)2/XPhos | 65% |

Biological Activity Modulation via Functionalization

Derivatization of the sulfonamide or nitro groups enhances pharmacological properties:

-

Antimicrobial Activity : N-Alkyl derivatives show improved MIC values against E. coli (3.12 μg/mL vs. 12.5 μg/mL for the parent compound) .

-

Anti-inflammatory Effects : DFT-based docking studies reveal that nitro-to-amine reduction increases binding affinity to COX-2 (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol) .

Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) reveals two major decomposition steps:

-

150–200°C : Loss of the sulfonamide group (experimental mass loss: 18.2%; calculated: 18.5%).

-

300–350°C : Pyrazole ring degradation (mass loss: 52.1%).

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

-

Nitrophenyl Isomerization : Ortho-to-para nitro group migration observed in acetonitrile solutions (quantum yield: Φ = 0.03) .

-

Singlet Oxygen Generation : The furan moiety acts as a photosensitizer, producing 1O2 with a quantum yield of ΦΔ = 0.15.

This compound’s versatility in nucleophilic, electrophilic, and redox reactions underscores its utility in medicinal chemistry and materials science. Further studies exploring its catalytic applications and enantioselective transformations are warranted.

Comparison with Similar Compounds

Structural Features and Modifications

The compound’s structural analogs share the dihydropyrazole-sulfonamide scaffold but differ in substituents, which critically influence bioactivity and physicochemical properties. Key comparisons include:

Key Observations :

- Furan-2-carbonyl introduces planarity and π-π stacking capability, contrasting with the bulkier benzoyl or isobutyryl groups in analogs .

- Trifluoromethyl and cyano groups in other derivatives improve metabolic stability and membrane permeability .

Key Observations :

- The target compound’s synthesis likely involves condensation of a furan-2-carbonyl chloride with a dihydropyrazole intermediate, analogous to methods in .

- Nitro groups (as in the target and ) may require controlled reaction conditions to avoid decomposition.

Bioactivity and Molecular Interactions

Antiviral Activity (MPXV Inhibition):

- Target Compound: Not directly tested, but structural analogs like N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide showed strong docking scores (−9.2 to −10.3 kcal/mol) against MPXV DPol and A42R proteins .

- Key Interactions : Sulfonamide oxygen forms hydrogen bonds with viral polymerase residues, while the nitro group may engage in hydrophobic interactions .

Antimicrobial Activity:

Carbonic Anhydrase Inhibition:

- Pyrazoline-sulfonamides with 4-hydroxyphenyl substituents (e.g., ) exhibited IC50 values of 12–45 nM, highlighting the scaffold’s versatility.

Q & A

Q. What are the key synthetic steps and reagents used to prepare this compound?

The synthesis involves multi-step reactions, starting with the formation of the pyrazole ring via cyclocondensation of hydrazines with α,β-unsaturated ketones. Subsequent steps include coupling the furan-2-carbonyl group using acylation reagents (e.g., furan-2-carbonyl chloride) and introducing the 3-nitrophenyl substituent via Suzuki-Miyaura cross-coupling with a palladium catalyst . Final sulfonamide incorporation employs methanesulfonyl chloride under basic conditions. Key reagents: sodium borohydride (reduction), hydrogen peroxide (oxidation), and Pd(PPh₃)₄ (cross-coupling) .

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on spectroscopic techniques:

- NMR (¹H/¹³C): Assigns proton environments (e.g., pyrazole C-H at δ 5.2–6.0 ppm) and confirms substituent connectivity .

- IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) groups .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H⁺] peak at m/z ~530) .

- X-ray crystallography (if crystalline): Resolves 3D conformation and hydrogen-bonding networks .

Q. What are the primary physicochemical properties relevant to experimental handling?

Key properties include:

- Solubility : Typically low in water; requires DMSO or DMF for dissolution .

- Melting Point : ~180–220°C (varies with purity) .

- Stability : Sensitive to light and moisture; store under inert atmosphere .

- LogP : Predicted ~3.5 (via computational tools), indicating moderate lipophilicity .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

- Reaction Optimization : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity in pyrazole formation .

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .

- Analytical QC : Monitor intermediates via TLC and quantify final purity (>95%) using HPLC with UV detection (λ = 254 nm) .

Q. What experimental strategies are used to study its interaction with biological targets?

- Enzyme Assays : Measure inhibition of cyclooxygenase-2 (COX-2) or kinases via fluorescence-based activity assays (IC₅₀ determination) .

- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (Kd) for target proteins .

- Molecular Docking : Simulate binding modes using AutoDock Vina; validate with mutagenesis studies on key residues (e.g., COX-2 His90) .

Q. How can conflicting bioactivity data across analogues be reconciled?

- SAR Analysis : Compare substituent effects (e.g., 3-nitrophenyl vs. 4-methylphenyl) on activity using QSAR models .

- Metabolic Stability : Assess hepatic microsome stability to identify rapid degradation of certain analogues (e.g., nitro group reduction) .

- Off-Target Profiling : Screen against panels of receptors/enzymes (e.g., CEREP panels) to identify polypharmacology .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Process Chemistry : Replace toxic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .

- Catalyst Recycling : Optimize Pd catalyst recovery via immobilized systems (e.g., silica-supported Pd NPs) to reduce costs .

- Byproduct Management : Characterize impurities (e.g., regioisomers) via LC-MS and develop stepwise crystallization protocols .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of structurally similar compounds?

- Experimental Variability : Standardize assay conditions (e.g., cell lines, incubation time) to minimize inter-lab variability .

- Structural Confounders : Differentiate effects of nitro (electron-withdrawing) vs. methoxy (electron-donating) groups on target binding .

- Meta-Analysis : Pool data from multiple studies using random-effects models to identify consensus trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.